Methyl 2-hydroxyisobutyrate

Semiconductor Manufacturing Photolithography Solvent Selection

Semiconductor fabs face supply inconsistency for high-purity photoresist thinners. HBM (CAS 2110-78-3) directly addresses edge bead removal (EBR) precision in photolithography. • EBR-Optimized: Dissolves PR residue from wafer edges, ensuring pattern fidelity in sub-micron processes. • Azeotropic Purification: Unique water azeotrope enables high-purity recovery critical for semiconductor-grade use. • Multi-Role: Chain-transfer agent in anionic polymerization; self-catalyzed esterification eliminates catalyst waste. Supplied with full CoA; research to bulk quantities available.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 2110-78-3
Cat. No. B147191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxyisobutyrate
CAS2110-78-3
Synonymsmethyl alpha-hydroxyisobutyrate
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)O
InChIInChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3
InChIKeyXYVQFUJDGOBPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxyisobutyrate: Alpha-Hydroxy Ester Overview


Methyl 2-hydroxyisobutyrate (HBM; CAS 2110-78-3) is a colorless liquid α-hydroxy ester with a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol. It is distinguished by its structure, featuring both a hydroxyl and a methyl ester group [1]. This compound is notable for its use as a critical component in semiconductor manufacturing, where it acts as a high-performance photoresist thinner due to its excellent solvency and efficient etching capabilities in edge bead removal (EBR) processes [2]. Its physical properties, including a boiling point of 137 °C and a density of 1.023 g/mL at 25 °C, define its handling and application parameters .

Methyl 2-Hydroxyisobutyrate Substitution Risks


While the α-hydroxy ester class includes compounds like ethyl lactate and methyl lactate, these cannot be simply interchanged with methyl 2-hydroxyisobutyrate (HBM). The specific combination of HBM's molecular weight, steric hindrance from the gem-dimethyl group, and resulting physicochemical properties—particularly its solubility profile and thermal stability—directly dictates its performance in niche, high-value applications. For instance, its unique azeotropic behavior with water is a critical factor in its purification and use as a photoresist thinner in semiconductor fabrication [1]. A seemingly minor change, such as moving to the ethyl ester analog (ethyl 2-hydroxyisobutyrate), alters the boiling point and solvency power, potentially compromising the precision required in these processes [2]. The following evidence details these quantifiable, application-critical differentiators.

Methyl 2-Hydroxyisobutyrate: Comparison with Alternatives


Boiling Point vs. Ethyl 2-Hydroxyisobutyrate

Methyl 2-hydroxyisobutyrate (HBM) exhibits a significantly lower boiling point than its direct ethyl ester analog, ethyl 2-hydroxyisobutyrate. This difference is critical for applications like photoresist thinner formulation, where lower boiling points and specific evaporation rates can influence film uniformity and process windows [1]. HBM's lower boiling point and flash point indicate higher volatility, which may be a key differentiator for processes requiring rapid solvent removal.

Semiconductor Manufacturing Photolithography Solvent Selection

Solvent Power for Photoresists vs. Ethyl Lactate

While both methyl 2-hydroxyisobutyrate (HBM) and ethyl lactate are used as solvents in the electronics industry, HBM has a specialized and proven role as a photoresist thinner in semiconductor manufacturing [1]. Research demonstrates that HBM's structure provides excellent solubility for various photoresists, a critical performance parameter not inherently shared by all in-class solvents like ethyl lactate, which is more commonly used as a general circuit board cleaner [2]. This is evidenced by its specific inclusion in patented thinner compositions for improving photoresist solubility [3].

Semiconductor Photoresist Thinner Edge Bead Removal

Self-Catalyzed Esterification Process

Methyl 2-hydroxyisobutyrate (HBM) can be produced via a unique self-catalyzed esterification of 2-hydroxyisobutyric acid (HBA) with methanol, eliminating the need for an external catalyst or solvent [1]. This process yields a high HBA conversion (ca. 87%) with no byproducts at 120 °C after 48 hours [1]. In contrast, traditional methods using commercial solid acid catalysts like Amberlyst-15 and Nafion NR50 yield different results under distinct conditions. For instance, with Amberlyst-15, an 80% HBA conversion is achieved at a lower temperature (90 °C) and in a significantly shorter time (6 hours), representing a different process profile [1].

Green Chemistry Process Chemistry Catalysis

Water Solubility and Separation vs. Methyl Lactate

Methyl 2-hydroxyisobutyrate (HBM) exhibits distinct solution behavior with water compared to a close analog like methyl lactate. While data indicates HBM has limited water solubility, often reported as insoluble or sparingly soluble, its manufacturing process is known to form an azeotrope with water, which complicates purification by standard distillation [1][2]. This is in direct contrast to methyl lactate, which is reported to be fully miscible with water [3]. This difference has led to dedicated research to find alternative separation methods for HBM, such as liquid-liquid extraction [1].

Solvent Purification Physicochemical Properties Process Engineering

Methyl 2-Hydroxyisobutyrate Application Scenarios


Semiconductor Photoresist Thinner (EBR)

Procurement of methyl 2-hydroxyisobutyrate (HBM) is specifically warranted for semiconductor fabrication processes requiring a high-performance photoresist (PR) thinner. Its documented role in edge bead removal (EBR) processes is to effectively dissolve and remove PR residue from wafer edges, ensuring pattern fidelity [1]. Its unique solvency profile for various PRs, as supported by patent literature, makes it a non-substitutable component in advanced thinner formulations [2].

Reactive Intermediate for Specialty Polymers

In the synthesis of specialty polymers, HBM serves as more than just a solvent. Its structure, containing an acidic C-H bond adjacent to the ester, enables its use as a chain-transfer agent in proton transfer anionic polymerization [3]. This allows for the production of end-functionalized, star, block, and graft polymers with controlled architectures, which is not a standard function of simple alkyl esters or lactates.

Catalyst-Free Esterification Process

For research groups or production facilities aiming to reduce catalyst-related waste and costs, the synthesis of HBM via self-catalyzed esterification presents a distinct advantage [1]. This method, which yields the target compound with high conversion and no byproducts, avoids the procurement, handling, and disposal of solid acid catalysts like Amberlyst-15 or Nafion, offering a more sustainable and potentially cost-effective route for on-site or specialized production.

Technical Documentation Hub

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